(2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide
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Overview
Description
(2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring and an indene moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the indene moiety. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry of the final product. Reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In industry, this compound may be used in the production of specialty chemicals and advanced materials. Its unique properties can be leveraged to create products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide shares similarities with other compounds that feature pyrrolidine and indene moieties.
- Examples include (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxylate and (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxylamide.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c17-12-8-9-4-1-2-5-10(9)13(12)16-14(18)11-6-3-7-15-11/h1-2,4-5,11-13,15,17H,3,6-8H2,(H,16,18)/t11?,12-,13+/m0/s1 |
InChI Key |
NEZIIRPIEDUFFK-LWNNLKQOSA-N |
Isomeric SMILES |
C1CC(NC1)C(=O)N[C@H]2[C@H](CC3=CC=CC=C23)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC2C(CC3=CC=CC=C23)O |
Origin of Product |
United States |
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